molecular formula C18H21N3O3 B5613994 (3S*,4R*)-4-phenyl-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidine-3-carboxylic acid

(3S*,4R*)-4-phenyl-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidine-3-carboxylic acid

Cat. No. B5613994
M. Wt: 327.4 g/mol
InChI Key: XKWLJHOQSOGXSR-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a part of a broader category of chemicals that include pyrazole carboxylic acid derivatives. These derivatives are significant due to their biological activities, which include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties (Cetin, 2020). The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule (Petri et al., 2021).

Synthesis Analysis

The synthesis of compounds like "(3S*,4R*)-4-phenyl-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidine-3-carboxylic acid" often involves complex reactions that include the formation of the pyrazole ring and the incorporation of the pyrrolidine structure. These methods are crucial for developing novel synthetic strategies for the construction of polycyclic systems, including heterocycles, from propargylic alcohols (Mishra et al., 2022).

Molecular Structure Analysis

The compound's molecular structure includes a pyrazole ring and a pyrrolidine ring, which are common in many biologically active compounds. The pyrrolidine ring, in particular, is valued for its sp3-hybridization, non-planarity, and the ability to contribute significantly to the molecule's three-dimensional coverage (Petri et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interactions with various nucleophiles and the potential for undergoing a range of transformations. For example, arylmethylidenefuranones can undergo reactions with C- and N-nucleophiles to yield a wide array of cyclic and heterocyclic compounds, demonstrating the versatile reactivity and potential synthetic utility of the core structure of our compound of interest (Kamneva et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of compounds like "(3S*,4R*)-4-phenyl-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidine-3-carboxylic acid" are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and stability under various conditions, are key for understanding how such compounds can be utilized in drug development and synthesis of biologically active molecules. Their ability to interact with various biomolecules can lead to a wide range of biological activities, as seen with pyrazole carboxylic acid derivatives (Cetin, 2020).

properties

IUPAC Name

(3S,4R)-4-phenyl-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(8-4-5-13-9-19-20-10-13)21-11-15(16(12-21)18(23)24)14-6-2-1-3-7-14/h1-3,6-7,9-10,15-16H,4-5,8,11-12H2,(H,19,20)(H,23,24)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWLJHOQSOGXSR-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCCC2=CNN=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)CCCC2=CNN=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.